molecular formula C13H17FN2O3S B7693942 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide

Katalognummer B7693942
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: VJUBUSOZKYEPKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide, also known as CMS-Oxa, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMS-Oxa is a sulfonamide derivative, which means it contains a sulfur atom bonded to a nitrogen atom. This compound has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wirkmechanismus

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide selectively inhibits the activity of sEH by binding to the enzyme's active site. This binding prevents the enzyme from metabolizing EETs, which leads to an increase in the levels of these beneficial lipids in the body. The increased levels of EETs have been shown to have anti-inflammatory and vasodilatory effects, which may be beneficial for various diseases.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide increases the levels of EETs in the body, which have anti-inflammatory and vasodilatory effects. This compound has also been shown to reduce blood pressure in animal models of hypertension. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have neuroprotective effects in animal models of stroke.

Vorteile Und Einschränkungen Für Laborexperimente

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has several advantages for use in scientific research. This compound is highly selective for sEH and does not inhibit other enzymes. This selectivity makes it a useful pharmacological tool for studying the effects of sEH inhibition. 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide also has good solubility in water, which makes it easy to administer to animals in lab experiments.
One limitation of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is that it has a short half-life in the body, which means it is quickly metabolized and eliminated. This short half-life may limit its effectiveness as a therapeutic agent. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide. One direction is to further investigate its potential therapeutic effects in animal models of various diseases, including hypertension, diabetes, and inflammation. Another direction is to study its safety and efficacy in humans. Additionally, researchers may explore modifications to the structure of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.

Synthesemethoden

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of cyclohexylamine with methanesulfonyl chloride to form N-cyclohexylmethanesulfonamide. The second step involves the reaction of N-cyclohexylmethanesulfonamide with 2-(bromomethyl)oxirane to form 2-(N-cyclohexylmethanesulfonamido)-oxirane. The final step involves the reaction of 2-(N-cyclohexylmethanesulfonamido)-oxirane with N-(2-hydroxyethyl)acetamide to form 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to selectively inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of various lipids, including epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. By inhibiting the activity of sEH, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to increase the levels of EETs in the body, which may have therapeutic effects for various diseases, including hypertension, diabetes, and inflammation.

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h3-7H,1,8-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUBUSOZKYEPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.